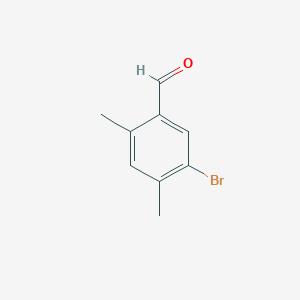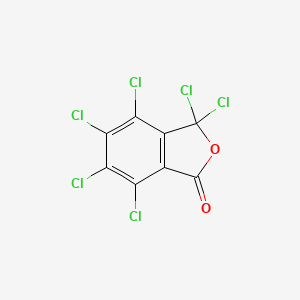
Neopentylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neopentylmagnesium bromide is an organomagnesium compound, specifically a Grignard reagent, widely used in organic synthesis. It is characterized by the presence of a neopentyl group attached to a magnesium bromide moiety. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopentylmagnesium bromide is typically prepared by the reaction of neopentyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The process involves the careful control of reaction conditions, including temperature and solvent purity, to ensure high yield and purity of the product. The reaction is typically conducted in large reactors equipped with efficient stirring and cooling systems to manage the exothermic nature of the Grignard formation.
Chemical Reactions Analysis
Types of Reactions: Neopentylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions with organic halides to form larger organic molecules.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of diethyl ether or tetrahydrofuran.
Alkyl Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.
Transition Metal Catalysts: Used in coupling reactions with organic halides, often in the presence of palladium or nickel catalysts.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Alkylated Products: Formed from nucleophilic substitution reactions.
Coupled Products: Formed from coupling reactions with organic halides.
Scientific Research Applications
Neopentylmagnesium bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and advanced materials.
Catalysis: Acts as a reagent in catalytic processes for the formation of various organic compounds.
Mechanism of Action
The mechanism of action of neopentylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or halides. The magnesium bromide moiety stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. This reactivity is attributed to the high polarity of the carbon-magnesium bond and the ability of the magnesium atom to coordinate with various substrates.
Comparison with Similar Compounds
Methylmagnesium Bromide: Another Grignard reagent with a simpler structure, used for similar nucleophilic addition reactions.
Phenylmagnesium Bromide: Contains a phenyl group, used in the synthesis of aromatic compounds.
Ethylmagnesium Bromide: Similar in reactivity but with an ethyl group, used in various organic transformations.
Uniqueness of Neopentylmagnesium Bromide: this compound is unique due to the steric hindrance provided by the neopentyl group, which can influence the selectivity and outcome of reactions. This steric effect can be advantageous in certain synthetic applications where selective reactivity is desired.
Properties
IUPAC Name |
magnesium;2-methanidyl-2-methylpropane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDRJQYISBAVFV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[CH2-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Iodobenzo[d]isoxazol-3(2H)-one](/img/structure/B6316952.png)






